N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound that features an indole moiety, a tetrahydrofuran ring, and an isonicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a tetrahydrofuran moiety.
Formation of the Isonicotinamide Group: The final step involves the coupling of the indole-tetrahydrofuran intermediate with isonicotinic acid or its derivatives under amide bond formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in isonicotinamide can be reduced to an amine.
Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-isonicotinamide derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide
- N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)pyridine
Uniqueness
N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to the presence of the isonicotinamide group, which may confer distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(22-11-14-10-21-17-4-2-1-3-16(14)17)13-5-7-20-18(9-13)25-15-6-8-24-12-15/h1-5,7,9-10,15,21H,6,8,11-12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJRUYXZTOATGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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